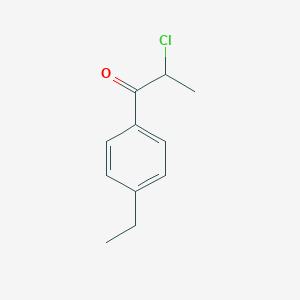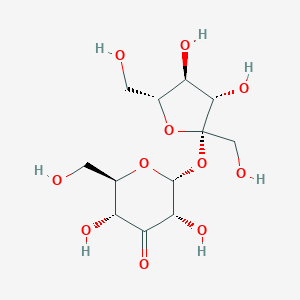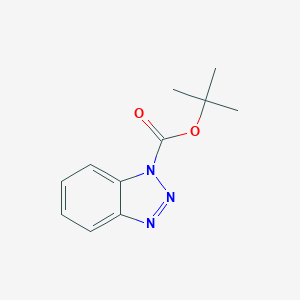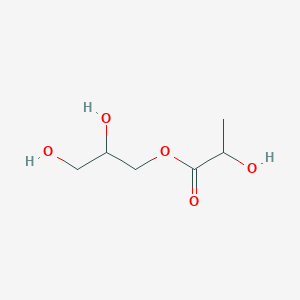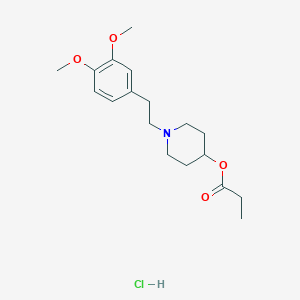
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MDPV, and it belongs to the class of synthetic cathinones. MDPV is a psychoactive drug that has been used for research purposes due to its potent effects on the central nervous system.
Mecanismo De Acción
MDPV acts as a potent stimulant of the central nervous system by binding to and inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, leading to a range of physiological and psychological effects. MDPV also acts as a potent blocker of the norepinephrine and dopamine transporters, leading to a further increase in the levels of these neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
MDPV has a range of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, body temperature, and respiratory rate. MDPV also causes the release of stress hormones such as cortisol and adrenaline, leading to a state of increased alertness and arousal. Other effects of MDPV include increased motivation, euphoria, and feelings of well-being.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has been used extensively in laboratory experiments due to its potent effects on the central nervous system. MDPV has been used to study the effects of psychoactive drugs on neurotransmitter systems, and its use has led to significant advances in our understanding of the mechanisms underlying drug addiction and abuse. However, the use of MDPV in laboratory experiments is limited by its potential for abuse and dependence. Therefore, researchers must take precautions to ensure that MDPV is used safely and responsibly in laboratory settings.
Direcciones Futuras
There are several future directions for research on MDPV. One area of research is the development of new drugs that target the same neurotransmitter systems as MDPV but with reduced potential for abuse and dependence. Another area of research is the development of new methods for synthesizing MDPV that are more efficient and cost-effective. Finally, research is needed to better understand the long-term effects of MDPV on the brain and body, as well as its potential for therapeutic applications in the treatment of psychiatric disorders.
Métodos De Síntesis
MDPV is a synthetic compound that can be synthesized using various methods. The most common method involves the reaction of propiophenone with methylamine and 3,4-Dimethoxyphenylacetonitrile. The resulting product is then hydrolyzed with hydrochloric acid to obtain 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride. Other methods of synthesis involve the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
MDPV has been used extensively for scientific research purposes due to its potent effects on the central nervous system. Research studies have focused on the effects of MDPV on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. MDPV has been shown to increase the release of dopamine and inhibit its reuptake, leading to increased levels of dopamine in the brain. This effect is similar to other psychoactive drugs such as cocaine and amphetamines.
Propiedades
Número CAS |
134826-27-0 |
|---|---|
Nombre del producto |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride |
Fórmula molecular |
C18H28ClNO4 |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C18H27NO4.ClH/c1-4-18(20)23-15-8-11-19(12-9-15)10-7-14-5-6-16(21-2)17(13-14)22-3;/h5-6,13,15H,4,7-12H2,1-3H3;1H |
Clave InChI |
ZBLMVVNFLCQLDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl |
SMILES canónico |
CCC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl |
Otros números CAS |
134826-27-0 |
Sinónimos |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-piperidinol propanoate (ester) hydr ochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



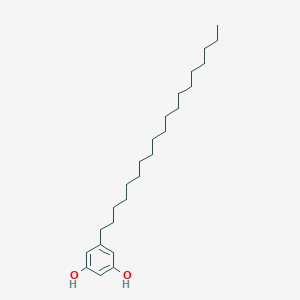
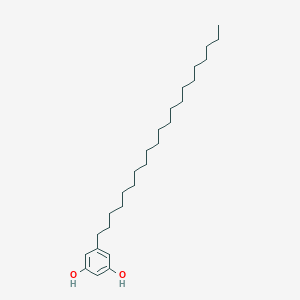
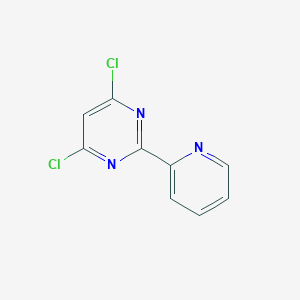
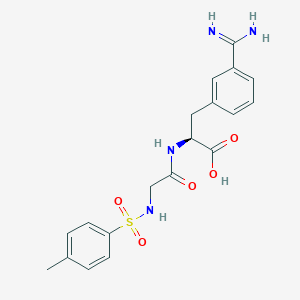
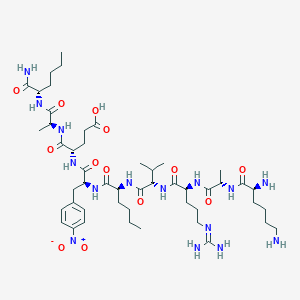
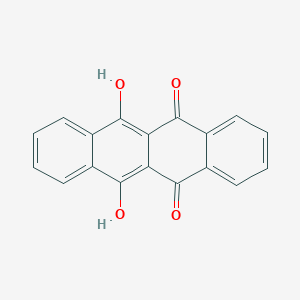
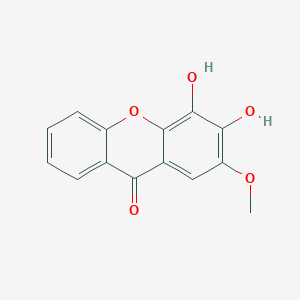
![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)
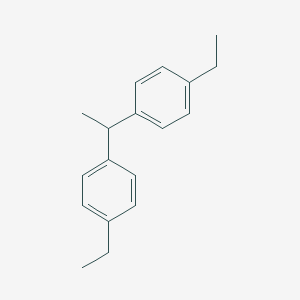
![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)
